molecular formula C25H26ClN7S B11048563 1-{N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl}-3-(2-methylphenyl)thiourea

1-{N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl}-3-(2-methylphenyl)thiourea

Cat. No.: B11048563
M. Wt: 492.0 g/mol
InChI Key: ZEYMNJWUPJTPIS-UHFFFAOYSA-N
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Description

5-CHLORO-3-[2-({[(4,6-DIMETHYL-2-PYRIMIDINYL)IMINO][(2-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)ETHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities

Preparation Methods

The synthesis of 5-CHLORO-3-[2-({[(4,6-DIMETHYL-2-PYRIMIDINYL)IMINO][(2-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)ETHYL]-1H-INDOLE involves multiple steps, including the formation of the indole core and subsequent functionalization. Common synthetic routes include:

    Formation of the Indole Core: This can be achieved through methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis .

Chemical Reactions Analysis

5-CHLORO-3-[2-({[(4,6-DIMETHYL-2-PYRIMIDINYL)IMINO][(2-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)ETHYL]-1H-INDOLE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

5-CHLORO-3-[2-({[(4,6-DIMETHYL-2-PYRIMIDINYL)IMINO][(2-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)ETHYL]-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CHLORO-3-[2-({[(4,6-DIMETHYL-2-PYRIMIDINYL)IMINO][(2-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar compounds to 5-CHLORO-3-[2-({[(4,6-DIMETHYL-2-PYRIMIDINYL)IMINO][(2-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)ETHYL]-1H-INDOLE include other indole derivatives and pyrimidine-containing compounds. Some examples are:

The uniqueness of 5-CHLORO-3-[2-({[(4,6-DIMETHYL-2-PYRIMIDINYL)IMINO][(2-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)ETHYL]-1H-INDOLE lies in its combined indole and pyrimidine structure, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C25H26ClN7S

Molecular Weight

492.0 g/mol

IUPAC Name

1-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C25H26ClN7S/c1-15-6-4-5-7-21(15)31-25(34)33-23(32-24-29-16(2)12-17(3)30-24)27-11-10-18-14-28-22-9-8-19(26)13-20(18)22/h4-9,12-14,28H,10-11H2,1-3H3,(H3,27,29,30,31,32,33,34)

InChI Key

ZEYMNJWUPJTPIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

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